molecular formula C4H7NO2S B1683166 Timonacic CAS No. 444-27-9

Timonacic

Cat. No.: B1683166
CAS No.: 444-27-9
M. Wt: 133.17 g/mol
InChI Key: DZLNHFMRPBPULJ-UHFFFAOYSA-N
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Description

Timonacic, also known as thioproline or thiazolidine-4-carboxylic acid, is a cyclic sulfur amino acid derivative. It has garnered significant interest due to its potential therapeutic applications, particularly in oncology. This compound is known for its antineoplastic and antioxidant activities, making it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of timonacic typically involves the condensation of cysteine and formaldehyde. One method includes adding L-thioproline and potassium chloride solution into a reaction vessel, followed by the slow addition of 2-thiopheneacetylnitrile. The mixture is then subjected to reduced pressure distillation, heating, and decolorization to obtain L-N-acetyl thioproline .

Chemical Reactions Analysis

Timonacic undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives .

Scientific Research Applications

Timonacic has been extensively studied for its potential in treating various forms of cancer. It functions as a cytostatic agent, inhibiting the proliferation of cancer cells by interfering with metabolic pathways. Additionally, this compound has shown promise in treating metabolic and inflammatory conditions . Its applications extend to:

Comparison with Similar Compounds

Timonacic belongs to the class of alpha amino acids and derivatives. Similar compounds include:

This compound is unique due to its dual action of metabolic disruption and apoptotic induction, making it a potent agent against cancer cells .

Properties

IUPAC Name

1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLNHFMRPBPULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35041-11-3 (hydrochloride salt)
Record name Timonacic [INN]
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DSSTOX Substance ID

DTXSID9023675
Record name Timonacic
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Molecular Weight

133.17 g/mol
Source PubChem
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CAS No.

444-27-9, 45521-09-3
Record name 4-Thiazolidinecarboxylic acid
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Record name L-thiazolidine-4-carboxylic acid
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Record name TIMONACIC
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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